molecular formula C7H10O4 B3163036 rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid CAS No. 88335-88-0

rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Cat. No. B3163036
CAS RN: 88335-88-0
M. Wt: 158.15 g/mol
InChI Key: DLSMGFKPSMYVFW-CRCLSJGQSA-N
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Description

Rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, also known as MCC, is a cyclic amino acid that has been used extensively in scientific research. MCC has been found to have a variety of biochemical and physiological effects, making it a useful tool in the study of various biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

This compound, due to its unique structure, is relevant in the synthesis of macrocyclic natural products, where reagents like Lawesson's reagent (LR) play a critical role in the thionation of carbonyl groups and cyclization processes. The versatility and regioselectivity offered by such reagents facilitate the construction of key heterocyclic fragments, highlighting the compound's significance in medicinal chemistry and synthesis of natural products with therapeutic potential (Larik et al., 2017).

Biocatalysis and Microbial Inhibition

In biocatalysis, carboxylic acids demonstrate flexibility and are used as precursors for industrial chemicals through microbial fermentation processes. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae underline the need for metabolic engineering strategies to enhance microbial tolerance and robustness for improved industrial performance (Jarboe et al., 2013).

Environmental and Material Sciences

The review on solvent developments for liquid-liquid extraction of carboxylic acids provides insights into recovering these compounds from aqueous streams, crucial for producing bio-based plastics. This highlights the environmental significance of such compounds in the development of sustainable material science technologies (Sprakel & Schuur, 2019).

Pharmacological Applications

Cyclobutane-containing compounds, including those derived from the target molecule, show diverse biological activities, such as antimicrobial, antibacterial, and antitumor effects. This underscores the potential of such structures in drug discovery and the development of new therapeutic agents with significant pharmacological benefits (Sergeiko et al., 2008).

Advanced Chemical Synthesis

The synthesis and application of biomass-derived levulinic acid for drug synthesis reveal the importance of carboxylic acid derivatives in green chemistry. It shows how such compounds can simplify drug synthesis processes, reduce costs, and offer environmentally friendly alternatives to traditional synthetic pathways (Zhang et al., 2021).

properties

IUPAC Name

(1S,2R)-2-methoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMGFKPSMYVFW-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

CAS RN

88335-88-0
Record name 1-Methyl (1R,2S)-1,2-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88335-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 3-oxabicyclo[3.2.0]heptane-2,4-dione (1 g), triethylamine (1.36 ml) and MeOH (20 ml) was stirred at room temperature over weekend. The mixture was quenched with 1 M HCl, and extracted with EtOAc. The organic layer was separated, washed with water and brine successively, dried over MgSO4, and concentrated in vacuo to give the title compound (1.18 g) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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